-MCH serves as a precursor for various chemicals due to its reactive hydroxyl group. Research explores its use in dehydration reactions to synthesize valuable compounds like p-hydroxybenzoic acid and isovaleric acid [1]. These reactions involve removing water molecules from 4-MCH to form new bonds with other molecules, creating the desired products [1].
[1] (4-Methylcyclohexanol, mixture of cis and trans 98% 589-91-3) Sigma-Aldrich:
4-Methylcyclohexanol exists as a colorless liquid with a mild odor. It has a boiling point of approximately 171-173 °C and a density of 0.914 g/cm³ . The compound can exist in two stereoisomeric forms: cis and trans, which differ in the spatial arrangement of the hydroxyl group and the methyl group around the cyclohexane ring .
This elimination reaction can proceed via different mechanisms, including E1 and E2 pathways, where E1 involves the formation of a carbocation intermediate . The reaction conditions can influence the yield and selectivity of the products.
The synthesis of 4-methylcyclohexanol can be achieved through several methods:
4-Methylcyclohexanol finds applications in various fields:
Research into interaction studies involving 4-methylcyclohexanol primarily focuses on its reactivity with acids during dehydration reactions. The formation of carbocation intermediates can lead to rearrangements, which may affect product distribution . Further studies could explore its interactions with biological systems or other chemical compounds.
In terms of structural similarity, several compounds share characteristics with 4-methylcyclohexanol:
Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|
Cyclohexanol | C₆H₁₂O | 161 | 0.810 |
2-Methylcyclohexanol | C₇H₁₄O | 166 | 0.930 |
3-Methylcyclohexanol | C₇H₁₄O | ~166 | ~0.930 |
4-Methylcyclohexene | C₇H₁₂ | 101-102 | ~0.799 |
Uniqueness: What sets 4-methylcyclohexanol apart from these similar compounds is its specific position of the methyl group on the cyclohexane ring, which influences its physical properties and reactivity patterns. Unlike cyclohexanol, which lacks substituents that affect its boiling point significantly, or other methyl-substituted derivatives that may exhibit different reactivity due to their respective positions, 4-methylcyclohexanol's structure allows for distinct pathways during chemical transformations.
Irritant